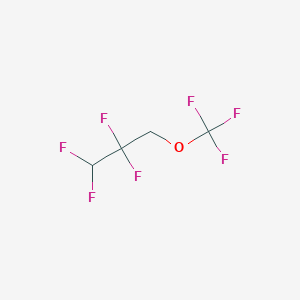
3-((1r,4r)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((1r,4r)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexyl)propanoic acid is a complex organic compound featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions. The Fmoc group is particularly favored in solid-phase peptide synthesis (SPPS) because it can be removed under mild conditions, preserving the integrity of the peptide chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1r,4r)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexyl)propanoic acid typically involves several steps:
Fmoc Protection: The initial step involves the protection of the amino group with the Fmoc group. This is achieved by reacting the amino compound with Fmoc-Cl (fluorenylmethoxycarbonyl chloride) in the presence of a base such as sodium carbonate or triethylamine.
Cyclohexyl Derivative Formation: The protected amino compound is then reacted with a cyclohexyl derivative to form the desired cyclohexylpropanoic acid structure. This step may involve various reagents and catalysts to facilitate the formation of the cyclohexyl ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures is essential to produce the compound at a commercial scale.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl ring, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can convert the carbonyl groups into alcohols or amines, depending on the reagents used.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups, allowing for further modification of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) to remove the Fmoc group.
Major Products Formed
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of alcohols or amines.
Substitution: Formation of deprotected amino acids or peptides.
科学的研究の応用
Chemistry
In chemistry, this compound is primarily used in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, allowing for the sequential addition of amino acids to form peptides.
Biology
In biological research, peptides synthesized using this compound can be used to study protein interactions, enzyme functions, and cellular processes. The ability to create specific peptide sequences is crucial for understanding biological mechanisms.
Medicine
In medicine, peptides synthesized using this compound can be used in drug development. Peptides can act as therapeutic agents, targeting specific proteins or receptors in the body to treat various diseases.
Industry
In the industrial sector, this compound is used in the production of synthetic peptides for various applications, including pharmaceuticals, cosmetics, and biotechnology.
作用機序
The mechanism of action of 3-((1r,4r)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexyl)propanoic acid involves the protection of the amino group during peptide synthesis. The Fmoc group prevents unwanted reactions at the amino site, allowing for the controlled addition of amino acids. The Fmoc group can be removed under mild conditions, typically using a base such as piperidine, to reveal the free amino group for further reactions.
類似化合物との比較
Similar Compounds
Boc (tert-Butyloxycarbonyl) Protected Amino Acids: Boc-protected amino acids are another class of compounds used in peptide synthesis. The Boc group is removed under acidic conditions, in contrast to the basic conditions required for Fmoc removal.
Cbz (Carbobenzyloxy) Protected Amino Acids: Cbz-protected amino acids are also used in peptide synthesis. The Cbz group is removed by hydrogenation, which is a different method compared to Fmoc and Boc.
Uniqueness
The uniqueness of 3-((1r,4r)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexyl)propanoic acid lies in its Fmoc protecting group, which offers several advantages:
Mild Deprotection Conditions: The Fmoc group can be removed under mild basic conditions, which is less likely to damage sensitive peptide chains.
Stability: The Fmoc group is stable under acidic conditions, making it suitable for use in various synthetic environments.
Versatility: The Fmoc group can be used in both solution-phase and solid-phase peptide synthesis, providing flexibility in synthetic strategies.
This compound’s specific structure and properties make it a valuable tool in the synthesis of complex peptides and proteins, contributing to advancements in various scientific fields.
特性
分子式 |
C24H27NO4 |
|---|---|
分子量 |
393.5 g/mol |
IUPAC名 |
3-[4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]propanoic acid |
InChI |
InChI=1S/C24H27NO4/c26-23(27)14-11-16-9-12-17(13-10-16)25-24(28)29-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,16-17,22H,9-15H2,(H,25,28)(H,26,27) |
InChIキー |
QTOFXQULOHIAMF-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



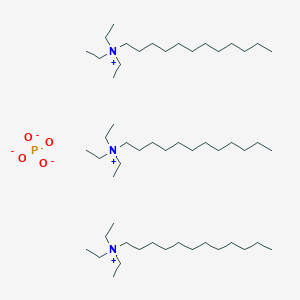
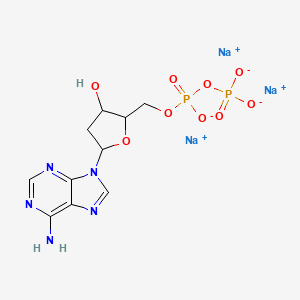

![N-(6-(4-((2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)(methyl)amino)-2-methylphenoxy)pyridin-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B12084289.png)

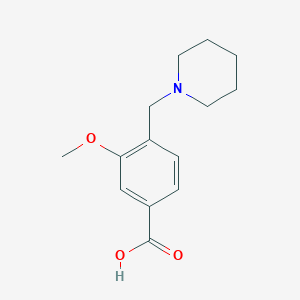
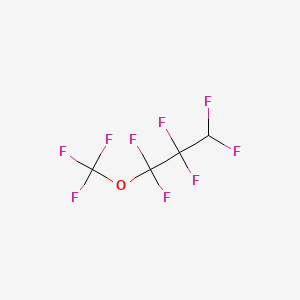

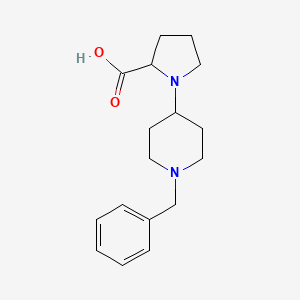
![8-Hydroxy-7-methyl-1,2,3,4-tetrahydro-5H-chromeno[3,4-c]pyridin-5-one](/img/structure/B12084321.png)


